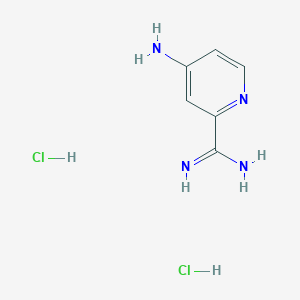

4-Aminopyridine-2-carboximidamide dihydrochloride

Description

Properties

IUPAC Name |

4-aminopyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYTZMNEJHYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. This includes the use of appropriate reactors and purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2-carboximidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C₆H₈N₄·2HCl

- Molecular Weight: Approximately 209.07 g/mol

- Appearance: White to off-white powder

- Solubility: Soluble in water

4-AP primarily acts as a potassium channel blocker , specifically targeting the KCNA2 potassium channels. By inhibiting these channels, it increases neuronal excitability and enhances synaptic transmission, which is crucial for restoring nerve impulse conduction in demyelinated axons. This mechanism makes it particularly relevant in conditions such as multiple sclerosis (MS) and spinal cord injuries (SCI) .

Scientific Research Applications

4-AP has a wide range of applications across various scientific disciplines:

1. Chemistry:

- Serves as a building block for synthesizing more complex molecules.

- Utilized in the development of new materials and chemical processes .

2. Biology:

- Employed in studying enzyme inhibition and protein interactions.

- Acts as a pharmacological tool for characterizing subtypes of potassium channels .

3. Medicine:

- Investigated for its therapeutic effects in neurological disorders, particularly MS and SCI.

- Shown to improve motor function and sensory responses in patients with spinal cord injuries .

Neuroprotective Effects

Research indicates that 4-AP can reduce retinal neurodegeneration in models of optic neuritis, demonstrating potential protective effects on neuronal tissues .

Clinical Applications

- Multiple Sclerosis (MS):

- Spinal Cord Injury (SCI):

- A study involving 21 patients with SCI demonstrated significant improvements in neurologic function after treatment with 4-AP, with effects lasting for at least 12 weeks post-treatment .

Toxicity Studies

Acute toxicity studies reveal that new derivatives of aminopyridine exhibit lower toxicity compared to traditional formulations, suggesting safer alternatives for therapeutic use .

Mechanistic Insights

Experimental studies have shown that 4-AP prolongs action potentials and enhances synaptic transmission in both normal and demyelinated nerve fibers, indicating its utility as a treatment option for conditions characterized by poor neuronal transmission .

Mechanism of Action

The compound exerts its effects primarily by blocking voltage-gated potassium channels. This action prolongs action potentials and increases neurotransmitter release at the neuromuscular junction . The molecular targets include various subtypes of potassium channels, particularly those in the Kv1 family .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Pyridine/Pyrimidine Derivatives

4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride

- Empirical Formula : C₆H₁₀N₄·2HCl

- Key Features: Pyrimidine core with amino and methyl substituents.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antivirals or nucleoside analogs).

- Differences : Lacks the pyridine-carboximidamide moiety, which may reduce its utility in metal-binding or enzyme inhibition compared to the target compound .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- CAS : 89581-58-8

- Key Features : Chloro and methyl groups on a pyrimidine ring with a carboxylic acid substituent.

- Differences: The carboxylic acid group imparts distinct acidity and reactivity, diverging from the amidine functionality of 4-aminopyridine-2-carboximidamide dihydrochloride .

Pharmacological Dihydrochloride Salts

Levocetirizine Dihydrochloride

- CAS : 130018-87-0

- Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molar Mass : 461.81 g/mol

- Applications : Antihistamine for allergy treatment.

- Key Differences : A larger, complex structure with a piperazine ring and chlorophenyl groups, highlighting how dihydrochloride salts enhance bioavailability in pharmaceuticals. Unlike the target compound, it is FDA-approved and thermally stable at ambient conditions .

Biochemical and Diagnostic Agents

DAPI (4',6-Diamidino-2-Phenylindole Dihydrochloride)

- CAS : 28718-90-3

- Formula : C₁₆H₁₅N₅·2HCl

- Molar Mass : 350.3 g/mol

- Applications : Fluorescent DNA/RNA staining in microscopy.

- Key Differences: Indole-based structure with diamidino groups enables strong DNA intercalation and fluorescence (Ex/Em: 358/454 nm). Requires storage at -20°C, making it less convenient than the target compound for routine use .

Pyridoxamine Dihydrochloride

- CAS : 524-36-7

- Formula : C₈H₁₄Cl₂N₂O₂

- Molar Mass : 241.11 g/mol

- Applications : Vitamin B6 analog used in metabolic studies.

Hazardous or Restricted Dihydrochlorides

S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride

- CAS : 16111-27-6

- Applications : Restricted due to sensitizing properties.

- Key Differences: The thiourea and dimethylaminoethyl groups contribute to its toxicity, contrasting with the low hazard profile (WGK 1) of this compound .

Research Findings and Practical Considerations

- Solubility and Stability : Dihydrochloride salts generally improve aqueous solubility. The target compound’s stability at +2 to +8°C offers logistical advantages over DAPI, which requires freezing .

- Functional Groups : Amidines (in DAPI and the target compound) enable nucleic acid interactions, while pyridoxamine’s hydroxyl groups support enzyme cofactor roles .

- Safety: Unlike S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride , the target compound poses minimal environmental or health risks under standard handling.

Biological Activity

4-Aminopyridine-2-carboximidamide dihydrochloride (commonly referred to as 4-AP) is a potassium channel blocker that has garnered attention for its potential therapeutic benefits, particularly in neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various conditions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₄·2HCl

- Molecular Weight : Approximately 209.07 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water, facilitating its use in biological studies

This compound primarily acts as a potassium channel blocker , specifically targeting the KCNA2 potassium channels. By inhibiting these channels, the compound increases neuronal excitability and enhances synaptic transmission. This mechanism is crucial for restoring nerve impulse conduction in demyelinated axons, making it particularly relevant in conditions like multiple sclerosis (MS) and spinal cord injuries (SCI) .

Biological Effects

The blockade of potassium channels by 4-AP leads to several significant biological effects:

- Increased Neuronal Excitability : Enhances action potentials and neurotransmitter release, which is beneficial in treating neurological disorders.

- Improved Synaptic Transmission : Facilitates communication between neurons, potentially aiding recovery in conditions characterized by impaired nerve function.

Multiple Sclerosis

Numerous studies have investigated the efficacy of 4-AP in MS patients. A systematic review indicated that approximately 40% of patients experienced improved walking speed and muscle strength when treated with 4-AP . The following table summarizes key findings from clinical trials:

| Study Type | Sample Size | Improvement Rate (%) | Notable Side Effects |

|---|---|---|---|

| Randomized Controlled Trial | 70 | 29.5% to 80% | Dizziness (33.7%), nausea (6.7%) |

| Long-term Study | 32 months | 80-90% sustained benefit | Mild transient reactions |

Spinal Cord Injury

Research has shown that 4-AP can improve sensory and motor functions in patients with spinal cord injuries. A study involving 21 patients demonstrated significant improvements in neurologic function, with effects persisting for at least 12 weeks post-treatment .

Research Findings

Several studies have explored the biological activity of 4-AP:

- Neuroprotective Effects : In models of optic neuritis, 4-AP reduced retinal neurodegeneration, indicating potential protective effects on neuronal tissues .

- Toxicity Studies : Acute toxicity studies revealed that new derivatives of 4-aminopyridine exhibited significantly lower toxicity compared to traditional formulations, suggesting safer alternatives for therapeutic use .

- Mechanistic Insights : Experimental studies have shown that 4-AP prolongs action potentials and enhances synaptic transmission in both normal and demyelinated nerve fibers .

Q & A

Basic: What are the recommended methods for synthesizing 4-Aminopyridine-2-carboximidamide dihydrochloride, and how can purity be validated?

Synthesis typically involves a multi-step procedure starting with precursor molecules such as substituted pyridines or aminopyridines. For example, analogous dihydrochloride compounds are synthesized via condensation reactions followed by acidification with hydrochloric acid to precipitate the dihydrochloride salt . Purity validation requires high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, complemented by nuclear magnetic resonance (NMR) for structural confirmation . Mass spectrometry (MS) can further verify molecular weight consistency.

Basic: What analytical techniques are critical for characterizing structural integrity and stoichiometry?

Key techniques include:

- Elemental analysis to confirm C, H, N, and Cl content, ensuring stoichiometric alignment with the molecular formula (e.g., C₆H₁₀N₄·2HCl) .

- FT-IR spectroscopy to identify functional groups (e.g., amine and imidamide stretches).

- X-ray crystallography for definitive crystal structure determination .

- UV-Vis spectroscopy to assess solubility and stability in aqueous buffers .

Advanced: How does the dihydrochloride form influence solubility, stability, and bioavailability compared to the free base?

Dihydrochloride salts generally exhibit enhanced aqueous solubility due to ionic dissociation, which is critical for in vitro assays requiring polar solvents . Stability studies should compare degradation under varying pH and temperature conditions using accelerated stability testing (e.g., 40°C/75% RH for 6 months). Bioavailability can be assessed via pharmacokinetic studies in animal models, measuring plasma concentration-time profiles .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Dose-response curves : Systematically test concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal assays : Combine enzymatic activity assays (e.g., fluorescence-based) with cellular viability tests to distinguish direct inhibition from cytotoxicity .

- Structural docking studies : Use computational models to predict binding interactions with target enzymes (e.g., lysine-specific demethylases) and validate with mutagenesis .

Intermediate: What are the best practices for handling and storage to maintain long-term stability?

- Storage : Keep in airtight, light-resistant containers at -20°C to prevent hydrolysis. Desiccants (e.g., silica gel) minimize moisture uptake .

- Reconstitution : Prepare stock solutions in deionized water or PBS (pH 7.4) and aliquot to avoid freeze-thaw cycles .

- Stability monitoring : Use periodic HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced: How to optimize experimental protocols for studying its mechanism of action in protein synthesis or receptor modulation?

- Ribopuromycylation assays : Track incorporation into nascent polypeptides to assess protein synthesis inhibition, analogous to puromycin dihydrochloride methods .

- Radioligand binding assays : Use tritiated analogs to quantify receptor affinity (e.g., Kd values) .

- CRISPR/Cas9 knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .

Intermediate: What protocols ensure accurate quantification in complex biological matrices (e.g., serum, tissue homogenates)?

- Sample preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from interferents .

- LC-MS/MS : Employ isotopically labeled internal standards (e.g., ¹³C or ²H analogs) for precise quantification .

- Calibration curves : Validate linearity (R² >0.99) across expected concentration ranges (e.g., 1–1000 ng/mL) .

Advanced: How to address discrepancies in cytotoxicity profiles across different cell lines?

- Metabolic profiling : Compare ATP levels (via luminescence) and ROS generation (via DCFH-DA staining) to identify cell-type-specific toxicity mechanisms .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., detoxification enzymes) that modulate sensitivity .

- Pharmacological inhibitors : Co-treat with antioxidants (e.g., NAC) or CYP450 inhibitors to dissect metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.